3-Fluoro-1-methyl-3H-pyrazol-1-ium
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Overview
Description
3-Fluoro-1-methyl-3H-pyrazol-1-ium is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for the preparation of various substituted pyrazoles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of condensation reactions and cycloaddition, can be applied on an industrial scale with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methyl-3H-pyrazol-1-ium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom and methyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazoles.
Scientific Research Applications
3-Fluoro-1-methyl-3H-pyrazol-1-ium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methyl-3H-pyrazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1H-pyrazole: Similar structure but lacks the methyl group.
1-Methyl-3H-pyrazol-1-ium: Similar structure but lacks the fluorine atom.
3,5-Dimethyl-1H-pyrazole: Contains two methyl groups instead of one fluorine and one methyl group.
Uniqueness
3-Fluoro-1-methyl-3H-pyrazol-1-ium is unique due to the presence of both a fluorine atom and a methyl group on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
392250-35-0 |
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Molecular Formula |
C4H6FN2+ |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
3-fluoro-1-methyl-3H-pyrazol-1-ium |
InChI |
InChI=1S/C4H6FN2/c1-7-3-2-4(5)6-7/h2-4H,1H3/q+1 |
InChI Key |
HGBLXEGXEGZDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=NC(C=C1)F |
Origin of Product |
United States |
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